3-Chloro-5-isopropyl-1,2,4-oxadiazole

Lipophilicity Drug Design Physicochemical Property

3-Chloro-5-isopropyl-1,2,4-oxadiazole (CAS 1243250-26-1) is a strategic heterocyclic building block for medicinal chemistry. The 3-chloro group serves as an electrophilic handle for nucleophilic aromatic substitution (SNAr) and ANRORC cascade reactions, enabling direct construction of tetrahydroisoxazolo[3,4-d]pyrimidine scaffolds. Its calculated LogP of 1.66 provides mid-range lipophilicity optimal for oral absorption and membrane permeability optimization. The 5-isopropyl substituent is critical for consistent synthetic outcomes; substituting it alters reaction kinetics and product yields. Available in research quantities with confirmed purity. Inquire for bulk pricing.

Molecular Formula C5H7ClN2O
Molecular Weight 146.574
CAS No. 1243250-26-1
Cat. No. B597066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-isopropyl-1,2,4-oxadiazole
CAS1243250-26-1
Synonyms3-chloro-5-isopropyl-1,2,4-oxadiazole(SALTDATA: FREE)
Molecular FormulaC5H7ClN2O
Molecular Weight146.574
Structural Identifiers
SMILESCC(C)C1=NC(=NO1)Cl
InChIInChI=1S/C5H7ClN2O/c1-3(2)4-7-5(6)8-9-4/h3H,1-2H3
InChIKeyFFTIXTYCNSSYIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-5-isopropyl-1,2,4-oxadiazole (CAS 1243250-26-1): A Strategic 1,2,4-Oxadiazole Building Block for Medicinal Chemistry and Crop Protection Synthesis


3-Chloro-5-isopropyl-1,2,4-oxadiazole (CAS 1243250-26-1) is a disubstituted 1,2,4-oxadiazole heterocycle featuring a reactive chlorine atom at the 3-position and an isopropyl group at the 5-position [1]. It has a molecular formula of C₅H₇ClN₂O and a molecular weight of 146.57 g/mol [1]. This compound serves as a key synthetic intermediate, leveraging the electrophilicity of the 3-chloro group for nucleophilic aromatic substitution (SNAr) and ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) reactions [2].

3-Chloro-5-isopropyl-1,2,4-oxadiazole (CAS 1243250-26-1): Why In-Class Substitution with Alternative 1,2,4-Oxadiazoles is Not Trivial


Substituting 3-chloro-5-isopropyl-1,2,4-oxadiazole with another 3-chloro-1,2,4-oxadiazole derivative is not straightforward. The 5-position substituent directly influences the electron density of the oxadiazole ring, thereby modulating the electrophilicity of the 3-chloro site and its subsequent reactivity in SNAr and ANRORC pathways [1]. Altering this substituent—for example, by replacing the isopropyl group with a phenyl or methyl group—can significantly impact reaction kinetics, product yields, and the ratio of desired to undesired side products, making the specific isopropyl analog critical for consistent synthetic outcomes [1].

Quantitative Differentiation Guide for Procuring 3-Chloro-5-isopropyl-1,2,4-oxadiazole (CAS 1243250-26-1)


Comparison of Predicted Lipophilicity (LogP) of 3-Chloro-5-isopropyl-1,2,4-oxadiazole Against Closest Analogs

The predicted lipophilicity (LogP) of 3-chloro-5-isopropyl-1,2,4-oxadiazole is higher than that of its 5-methyl and 5-phenyl analogs, indicating greater hydrophobicity and potentially altered membrane permeability. This difference is quantified by comparing calculated ACD/LogP values [1][2].

Lipophilicity Drug Design Physicochemical Property

Unique Tandem ANRORC Reactivity Profile of 3-Chloro-1,2,4-oxadiazoles in Allylamine Additions

3-Chloro-1,2,4-oxadiazoles, including the 5-isopropyl derivative, undergo a distinct tandem ANRORC/[3+2] cycloaddition with allylamines to yield 3,3a,4,5-tetrahydroisoxazolo[3,4-d]pyrimidines [1]. This pathway is a key differentiator from simple SNAr, which yields 3-N-allylamino-1,2,4-oxadiazoles as minor products [1]. The product distribution is a function of the specific reaction conditions and the steric/electronic influence of the 5-substituent.

Synthetic Methodology Heterocyclic Chemistry Reaction Mechanism

Optimal Application Scenarios for Procuring 3-Chloro-5-isopropyl-1,2,4-oxadiazole (CAS 1243250-26-1)


Scaffold for Optimizing Lipophilicity in Drug Discovery Libraries

When designing a compound library for a target that requires a specific lipophilicity range for optimal oral absorption and membrane permeability, 3-chloro-5-isopropyl-1,2,4-oxadiazole can serve as a core scaffold. Its calculated LogP of 1.66 provides a mid-range hydrophobicity that can be systematically modified [1], offering a strategic alternative to more polar 5-methyl (LogP 1.16) or more lipophilic 5-phenyl (LogP 2.67) analogs [2].

Synthesis of Fused Isoxazolo[3,4-d]pyrimidine Heterocycles via ANRORC

This compound is a valuable starting material for the preparation of 3,3a,4,5-tetrahydroisoxazolo[3,4-d]pyrimidine ring systems [1]. Its ability to participate in tandem ANRORC/[3+2] cycloaddition with allylamines offers a direct route to these complex scaffolds, which may possess biological activity and are difficult to construct through other methods [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-5-isopropyl-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.